molecular formula C13H12N4O B5739984 5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

Cat. No. B5739984
M. Wt: 240.26 g/mol
InChI Key: XXXXOPZABIVELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one, also known as AMTB, is a small molecule that has been extensively studied due to its potential applications in scientific research. AMTB is a synthetic compound that belongs to the benzimidazole family, and it has been shown to have a unique mechanism of action that makes it a valuable tool for investigating various biological processes.

Mechanism of Action

5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one selectively binds to the pore region of TRPM8 channels, blocking the influx of calcium ions into cells. This blockade results in the inhibition of TRPM8 channel activity, which has been shown to have various effects on different biological processes.
Biochemical and Physiological Effects
5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cold sensation, the reduction of prostate cancer cell proliferation, and the modulation of insulin secretion. Additionally, 5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one has been shown to have potential therapeutic applications in the treatment of various diseases, including chronic pain, cancer, and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one in lab experiments is its specificity towards TRPM8 channels, which allows researchers to selectively investigate the role of these channels in various biological processes. However, one of the main limitations of using 5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one is its relatively low potency, which requires the use of high concentrations of the compound in experiments.

Future Directions

There are several future directions for research involving 5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one, including the investigation of its potential therapeutic applications in the treatment of various diseases, the development of more potent analogs, and the exploration of its effects on other ion channels and biological processes. Additionally, the use of 5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one in combination with other compounds may lead to the development of novel therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of 5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one is a multi-step process that involves the reaction of several reagents. The most commonly used method for synthesizing 5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one is the condensation of 2-aminobenzimidazole with ethyl acetoacetate and subsequent reaction with allyl bromide and methyl isocyanate. The final product is obtained through purification by recrystallization.

Scientific Research Applications

5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one has been extensively used in scientific research due to its ability to selectively block the activity of a specific type of ion channel called the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 channels are expressed in various tissues and play a critical role in several physiological processes, including thermoregulation, pain sensation, and cancer progression.

properties

IUPAC Name

2-methyl-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-3-8-16-10-6-4-5-7-11(10)17-13(16)14-12(18)9(2)15-17/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXXOPZABIVELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-2-methyl-5H-benzo[4,5]imidazo[1,2-b][1,2,4]triazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.